blapsin B
説明
Blapsin B is a naturally occurring small molecule isolated from the ethanol extract of the beetle Blaps japanensis. It belongs to a class of bioactive compounds called Blapsins (C–J), which are primarily characterized by their anticancer, enzyme-inhibitory, and protein-interaction-modulating properties . Structurally, Blapsin B is identified by the SMILES notation OC=1C=C2C(OCCC2=CC1O)C3=CC(O)=C(O)C=C3 and has a molecular formula of $ \text{C}{15}\text{H}{14}\text{O}_{5} $ .
特性
分子式 |
C15H14O5 |
|---|---|
分子量 |
274.27 |
IUPAC名 |
1-(3,4-Dihydroxyphenyl)-3,4-dihydro-1H-isochromene-6,7-diol |
InChI |
InChI=1S/C15H14O5/c16-11-2-1-9(6-12(11)17)15-10-7-14(19)13(18)5-8(10)3-4-20-15/h1-2,5-7,15-19H,3-4H2 |
InChIキー |
OLEHILHKGHOVLE-UHFFFAOYSA-N |
SMILES |
OC1=CC(CCOC2C3=CC=C(O)C(O)=C3)=C2C=C1O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Blapsin B |
製品の起源 |
United States |
類似化合物との比較
Research Implications and Gaps
- Structural Optimization : Blapsin B’s hydroxyl-rich scaffold offers a template for designing 14-3-3 inhibitors with improved selectivity .
- Mechanistic Gaps : The exact binding mode of Blapsin B to 14-3-3 proteins remains unstudied, unlike FOBISIN, which has crystallographic data .
- Toxicity Profile: No data exist on Blapsin B’s off-target effects or pharmacokinetics, unlike moverastin A, which has preliminary safety assessments .
Q & A
Q. Which spectroscopic and chromatographic techniques are critical for characterizing blapsin B’s structural identity?
- Methodological Answer : A combination of UV-Vis (for conjugated systems), IR (functional group analysis), 1D/2D NMR (structural elucidation), and HR-MS (molecular formula confirmation) is essential. For chromatographic validation, use retention time matching with authenticated standards and spiked samples. Cross-reference spectral data with literature for known analogs (e.g., blapsin A) .
Q. How should researchers design in vitro assays to evaluate blapsin B’s inhibitory effects on 14-3-3 protein interactions?
- Methodological Answer : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinities (Kd). Include positive controls (e.g., fusicoccin-A for 14-3-3 activation) and negative controls (solvent-only wells). Optimize buffer conditions (pH, ionic strength) to mimic physiological environments. Triplicate runs and dose-response curves (IC50 calculations) are mandatory for statistical validity .
Advanced Research Questions
Q. How can contradictory binding affinity data for blapsin B across cell-free versus cell-based assays be systematically addressed?
- Methodological Answer : Conduct a meta-analysis of experimental conditions:
- Step 1 : Compare assay parameters (e.g., protein concentration, temperature).
- Step 2 : Evaluate off-target effects in cellular models via siRNA knockdown or CRISPR-edited cell lines.
- Step 3 : Use computational docking to assess binding pocket accessibility in different conformations .
Contradictions may arise from post-translational modifications in vivo or assay-specific artifacts; iterative refinement is key .
Q. What computational approaches are optimal for predicting blapsin B’s isoform-specific interactions with 14-3-3 proteins?
- Methodological Answer : Employ molecular dynamics (MD) simulations to model ligand-receptor dynamics, focusing on conserved residues (e.g., Lys49, Arg56 in 14-3-3ζ). Validate predictions with alanine-scanning mutagenesis and isothermal titration calorimetry (ITC). Use Schrödinger’s Glide or AutoDock Vina for docking studies, and cross-validate with cryo-EM data if available .
Q. What experimental frameworks are recommended to assess blapsin B’s pharmacokinetic and pharmacodynamic profiles in preclinical models?
- Methodological Answer :
- Pharmacokinetics : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models at multiple timepoints. Calculate AUC, Cmax, and t½.
- Pharmacodynamics : Employ transcriptomics (RNA-seq) and proteomics (Western blot, ELISA) to monitor downstream targets (e.g., c-Jun, Bad phosphorylation). Include dose-ranging studies and toxicity endpoints (e.g., ALT/AST levels) .
Data Analysis and Reporting Standards
Q. How should researchers present conflicting bioactivity data in blapsin B studies to ensure transparency?
- Methodological Answer : Use supplementary tables to document raw data (e.g., IC50 variability across replicates). Apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. In the discussion, contextualize discrepancies by comparing assay sensitivity (e.g., SPR vs. FP detection limits) and biological variability .
Q. What are the best practices for replicating blapsin B synthesis and bioactivity assays across labs?
- Methodological Answer :
- Synthesis : Publish step-by-step protocols with molar ratios, reaction times, and purification yields. Share NMR spectra (as .cif files) in supplementary materials.
- Bioassays : Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for reporting experimental conditions. Use open-source platforms like Zenodo to share datasets .
Ethical and Literature-Engagement Considerations
Q. How can researchers ethically navigate blapsin B studies involving endangered Blaps species?
Q. What strategies ensure comprehensive literature reviews on blapsin B’s mechanisms while avoiding redundancy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
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